molecular formula C25H29Br2N3O2 B15347812 N-(p-(2-Morpholinoethoxy)phenyl)-N'-phenyl-benzamidine dihydrobromide CAS No. 80785-04-2

N-(p-(2-Morpholinoethoxy)phenyl)-N'-phenyl-benzamidine dihydrobromide

Cat. No.: B15347812
CAS No.: 80785-04-2
M. Wt: 563.3 g/mol
InChI Key: SOCGMUBWLBDZTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(p-(2-Morpholinoethoxy)phenyl)-N'-phenyl-benzamidine dihydrobromide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzamidine group linked to a phenyl ring and a morpholinoethoxy group.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with phenylacetic acid and 2-morpholinoethanol.

  • Reaction Steps: The phenylacetic acid is first converted to its acid chloride using thionyl chloride. This acid chloride is then reacted with 2-morpholinoethanol to form an ester intermediate. The ester is subsequently reacted with aniline to form the final product.

  • Purification: The product is purified using recrystallization techniques to obtain the pure compound.

Industrial Production Methods:

  • Scale-Up: The synthesis can be scaled up using industrial reactors, ensuring proper control of reaction conditions such as temperature, pressure, and pH.

  • Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can occur, especially with strong nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, potassium permanganate, and acidic conditions.

  • Reduction: Lithium aluminum hydride, in anhydrous ether.

  • Substitution: Strong nucleophiles like sodium hydride or potassium tert-butoxide.

Major Products Formed:

  • Oxidation Products: Carboxylic acids or ketones.

  • Reduction Products: Alcohols or amines.

  • Substitution Products: Various substituted benzamidines.

Scientific Research Applications

Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Biology: Medicine: The compound may be explored for its therapeutic properties, such as antimicrobial or anti-inflammatory effects. Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to inhibition or activation of certain biological processes. The exact mechanism of action would depend on the specific application and the biological system .

Comparison with Similar Compounds

  • N-(p-(2-Morpholinoethoxy)phenyl)-N'-phenylacetamide: A structurally similar compound with potential antimicrobial properties.

  • N-Cyclohexyl-N-(2-morpholinoethyl)carbodiimide: Another compound with a morpholinoethoxy group used in derivatization reactions.

Uniqueness: N-(p-(2-Morpholinoethoxy)phenyl)-N'-phenyl-benzamidine dihydrobromide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

80785-04-2

Molecular Formula

C25H29Br2N3O2

Molecular Weight

563.3 g/mol

IUPAC Name

[anilino(phenyl)methylidene]-[4-(2-morpholin-4-ium-4-ylethoxy)phenyl]azanium;dibromide

InChI

InChI=1S/C25H27N3O2.2BrH/c1-3-7-21(8-4-1)25(26-22-9-5-2-6-10-22)27-23-11-13-24(14-12-23)30-20-17-28-15-18-29-19-16-28;;/h1-14H,15-20H2,(H,26,27);2*1H

InChI Key

SOCGMUBWLBDZTA-UHFFFAOYSA-N

Canonical SMILES

C1COCC[NH+]1CCOC2=CC=C(C=C2)[NH+]=C(C3=CC=CC=C3)NC4=CC=CC=C4.[Br-].[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.